Ethyl 2-amino-4-(trifluoromethyl)oxazole-5-carboxylate
Overview
Description
Ethyl 2-amino-4-(trifluoromethyl)oxazole-5-carboxylate is a chemical compound with the CAS Number: 135026-17-4 . It has a molecular weight of 224.14 . This compound is typically stored in a dark, dry place at temperatures between 2-8°C .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H7F3N2O3/c1-2-14-5(13)3-4(7(8,9)10)12-6(11)15-3/h2H2,1H3,(H2,11,12) . This indicates that the compound has a molecular formula of C7H7F3N2O3 .It is typically stored in a dark, dry place at temperatures between 2-8°C . More specific physical and chemical properties such as melting point, boiling point, and solubility are not provided in the available resources .
Scientific Research Applications
Synthesis of 2-Aminoethyl-5-carbethoxythiazoles
Ethyl 4-(trifluoromethyl)-2-vinylthiazole-5-carboxylate, a related compound, is used as a precursor for synthesizing ethyl 4-(trifluoromethyl)-2-(aminoethyl)thiazole-5-carboxylate analogs. This process involves Michael-like addition of secondary amines and has explored the use of primary amines as well (Boy & Guernon, 2005).
Enantioselective Synthesis in Macrocylic Azole Peptides
A derivative, Methyl 2-[1-[(tert-butoxycarbonyl)amino]ethyl]-4-methyloxazole-5-carboxylate, was synthesized with high optical purity for use in macrocyclic azole peptides. This process included a Pd-catalyzed amide coupling and oxazole formation, demonstrating its potential in peptide synthesis (Magata et al., 2017).
Development of Chiral 2-Aminoalkyloxazole-4-carboxylates
Ethyl 4-methyl-5-oxo-2,5-dihydroisoxazole-3-carboxylate, another analog, is used to synthesize 2-aminoalkyloxazole-4-carboxylate esters. These esters are obtained through N-acylation and subsequent irradiation, illustrating their relevance in producing chiral compounds (Cox, Prager, & Svensson, 2003).
Antimicrobial Studies on Thiazole Derivatives
Ethyl 2-amino-4-methylthiazole-5-carboxylate, closely related to the compound , has been modified and synthesized for antimicrobial studies. This highlights its significance in the field of antimicrobial research (Desai, Bhatt, & Joshi, 2019).
Ring-Chain Isomerism in Polyfluoroalkylated Compounds
The compound has been used in synthesizing polyfluoroalkylated dihydroazolo[1,5-a]pyrimidines, which exhibit ring-chain isomerism. This demonstrates its versatility in creating structurally diverse compounds (Goryaeva et al., 2009).
Synthesis of Penicillanic and Cephalosporanic Acid Derivatives
Ethyl 4-amino-2-fluorophenylpiperazin-1-carboxylates containing oxazol(idin)e and other nuclei, derived from ethyl piperazine-1-carboxylate, have been synthesized for the development of cephalosporanic and penicillanic acid derivatives. This underlines its role in synthesizing complex molecules with potential medicinal applications (Başoğlu et al., 2013).
Antitumor Activity of Oxazole Derivatives
Condensation of related compounds with ethyl 2-amino-2-cyanoacetate led to the synthesis of ethyl 5-amino-2-(2',3',5'-tri-O-benzoyl-beta-D- ribofuranosyl)oxazole-4-carboxylate, showing antitumor properties in specific cell lines. This suggests its potential in cancer research (Franchetti et al., 1990).
Safety and Hazards
Properties
IUPAC Name |
ethyl 2-amino-4-(trifluoromethyl)-1,3-oxazole-5-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7F3N2O3/c1-2-14-5(13)3-4(7(8,9)10)12-6(11)15-3/h2H2,1H3,(H2,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWTKTJSKHCDMOW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(O1)N)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7F3N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00618765 | |
Record name | Ethyl 2-amino-4-(trifluoromethyl)-1,3-oxazole-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00618765 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
135026-17-4 | |
Record name | Ethyl 2-amino-4-(trifluoromethyl)-1,3-oxazole-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00618765 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ethyl 2-amino-4-(trifluoromethyl)-1,3-oxazole-5-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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